Posaconazole inter-8

Descripción general

Descripción

Posaconazole inter-8 is a triazole antifungal compound used primarily for the prevention and treatment of invasive fungal infections. It is particularly effective against infections caused by Candida and Aspergillus species in immunocompromised patients . This compound is known for its broad-spectrum antifungal activity and is often used when other antifungal treatments are ineffective or not tolerated .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Posaconazole inter-8 is synthesized through a multi-step process involving the formation of key intermediates. The reaction conditions often involve the use of solvents such as dichloromethane and water, along with catalysts to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is produced using advanced techniques such as spray drying solid dispersion technology. This method enhances the solubility and bioavailability of the compound, making it more effective for oral administration . The process involves dissolving this compound in a solvent system and then spray drying it to form a stable, amorphous solid dispersion .

Análisis De Reacciones Químicas

Types of Reactions: Posaconazole inter-8 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for its stability and efficacy as an antifungal agent.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents for oxidation reactions and reducing agents for reduction reactions . The conditions for these reactions are carefully controlled to ensure the formation of the desired products without compromising the stability of the compound .

Major Products Formed: The major products formed from the reactions of this compound include derivatives with modifications in the piperazine central ring and the triazole and triazolone side chains . These modifications enhance the antifungal activity and reduce the potential for drug resistance .

Aplicaciones Científicas De Investigación

Posaconazole inter-8 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying the synthesis and reactions of triazole antifungals . In biology and medicine, this compound is extensively researched for its efficacy in treating invasive fungal infections in immunocompromised patients . It is also used in clinical trials to evaluate its safety and effectiveness compared to other antifungal agents . In industry, this compound is used in the development of new antifungal formulations and drug delivery systems .

Mecanismo De Acción

Posaconazole inter-8 exerts its antifungal effects by inhibiting the enzyme sterol 14α-demethylase, which is essential for the biosynthesis of ergosterol in fungal cell membranes . By blocking this enzyme, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately causing cell death . The molecular targets of this compound include the heme cofactor located on the sterol 14α-demethylase enzyme .

Comparación Con Compuestos Similares

Posaconazole inter-8 is structurally similar to other triazole antifungal agents such as itraconazole and fluconazole . it has a broader spectrum of activity and is more effective against certain resistant fungal strains . Unlike itraconazole, this compound contains a tetrahydrofuran ring and fluorine atoms, which enhance its antifungal potency and reduce the potential for drug interactions . Similar compounds include itraconazole, fluconazole, and voriconazole .

This compound stands out due to its unique structural features and broad-spectrum antifungal activity, making it a valuable option for treating invasive fungal infections, especially in patients who are unresponsive to other treatments .

Actividad Biológica

Posaconazole, a triazole antifungal agent, is primarily used for the prevention and treatment of invasive fungal infections (IFIs) in immunocompromised patients. Its mechanism of action involves the inhibition of ergosterol biosynthesis, crucial for maintaining fungal cell membrane integrity. The compound "Posaconazole inter-8" refers to a specific formulation or variant of posaconazole, which may exhibit distinct pharmacological properties. This article reviews the biological activity of this compound, including its pharmacodynamics, clinical efficacy, and safety profile, supported by data tables and case studies.

Posaconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase , a cytochrome P450 enzyme involved in ergosterol synthesis. This inhibition leads to an accumulation of methylated sterol precursors and a depletion of ergosterol in the fungal cell membrane, ultimately resulting in cell death . The following table summarizes the key aspects of posaconazole's mechanism:

| Mechanism | Description |

|---|---|

| Target Enzyme | Lanosterol 14α-demethylase (CYP51) |

| Effect on Ergosterol | Inhibition of synthesis leading to membrane instability |

| Outcome | Inhibition of fungal growth and promotion of cell death |

Pharmacokinetics

The pharmacokinetics of posaconazole is characterized by high protein binding (>98%) and a large volume of distribution (1774 L) . The absorption profile shows a median Tmax of approximately 3 to 5 hours. Notably, different formulations (oral suspension vs. enteric-coated tablets) influence bioavailability significantly.

Table 1: Pharmacokinetic Parameters of Posaconazole

| Parameter | Value |

|---|---|

| Volume of Distribution (L) | 1774 |

| Protein Binding (%) | >98 |

| Median Tmax (hours) | 3 to 5 |

Clinical Efficacy

Recent studies have demonstrated that posaconazole is effective against a broad spectrum of fungi, particularly against species such as Aspergillus and Candida. A systematic review indicated that posaconazole prophylaxis significantly reduces the risk of IFIs compared to other antifungal agents (RR = 0.43) with no significant heterogeneity among studies .

Case Study Analysis

A retrospective cohort study involving 144 patients treated with either enteric-coated tablets or oral suspension showed comparable effectiveness between the two formulations. The total clinical effective rate was found to be 54.2%, with in-hospital mortality at 4.2% .

Table 2: Clinical Outcomes in Cohort Study

| Outcome Measure | Enteric-Coated Tablet Group (n=46) | Oral Suspension Group (n=98) |

|---|---|---|

| In-Hospital Mortality (%) | 8.7 | 2.0 |

| Treatment Discontinuation (%) | 13.0 | 12.2 |

| Clinical Effective Rate (%) | 54.2 | 54.2 |

Safety Profile

Posaconazole is generally well-tolerated, with low incidences of hepatotoxicity and cardiotoxicity . However, some adverse effects such as hypokalemia and metabolic alkalosis have been reported, particularly in cases involving apparent mineralocorticoid excess induced by posaconazole .

Comparative Efficacy Against Other Antifungals

In vitro studies have shown that posaconazole exhibits superior antifungal activity compared to other azoles like fluconazole and itraconazole against resistant strains of Candida and Aspergillus species .

Table 3: Comparative Antifungal Activity

| Antifungal Agent | MIC(50) (µg/ml) | MIC(90) (µg/ml) |

|---|---|---|

| Posaconazole | 0.063 | 1.0 |

| Fluconazole | Higher than posaconazole | Higher than posaconazole |

| Itraconazole | Comparable | Comparable |

Propiedades

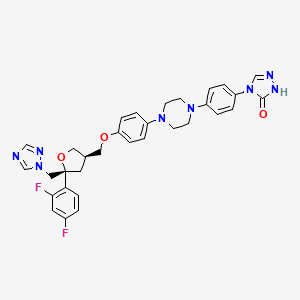

IUPAC Name |

4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32F2N8O3/c33-24-1-10-29(30(34)15-24)32(19-41-21-35-20-37-41)16-23(18-45-32)17-44-28-8-6-26(7-9-28)40-13-11-39(12-14-40)25-2-4-27(5-3-25)42-22-36-38-31(42)43/h1-10,15,20-23H,11-14,16-19H2,(H,38,43)/t23-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BODQCIJGJACIKO-HEIROHQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32F2N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704868 | |

| Record name | 2,5-Anhydro-1,3,4-trideoxy-2-(2,4-difluorophenyl)-4-[(4-{4-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]piperazin-1-yl}phenoxy)methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161532-56-5 | |

| Record name | 2,5-Anhydro-1,3,4-trideoxy-2-(2,4-difluorophenyl)-4-[(4-{4-[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]piperazin-1-yl}phenoxy)methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.